![molecular formula C10H12BrN3O B2941664 [(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine CAS No. 1250546-29-2](/img/structure/B2941664.png)
[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
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Overview
Description
This compound, also known as Enamine, has the CAS Number: 1250546-29-2 and a molecular weight of 270.13 . It is an oil-like substance at room temperature .
Molecular Structure Analysis
The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . It has a predicted boiling point of 403.6±28.0 °C and a predicted density of 1.28±0.1 g/cm3 .Scientific Research Applications
Reactions and Derivative Synthesis
Bromination and Acylation Reactions : Bromination of specific derivatives has been studied, showing the formation of 2-bromo derivatives. Acylation using the Vilsmeier complex in acetic anhydride yields N-formyl and N-acetyl derivatives. Such reactions highlight the chemical reactivity and potential for creating various functionalized compounds (Volovenko et al., 2002).
Novel Derivative Synthesis for Antiprotozoal Agents : A study describes the synthesis of dicationic imidazo[1,2-a]pyridines, showcasing their potential as antiprotozoal agents. This synthesis involves multiple steps, including bromination and condensation reactions, illustrating the complex chemistry and therapeutic potential of related compounds (Ismail et al., 2004).
Carbon Steel Corrosion Inhibition : The electrochemical behavior of imidazoline derivatives in acid media was evaluated, revealing good corrosion inhibition efficiency. This application demonstrates the utility of such compounds in industrial applications, particularly in protecting materials from corrosion (Cruz et al., 2004).
Synthesis and Antimicrobial Screening : Mannich bases derived from imidazo[1,2-a]pyridines were synthesized and screened for antimicrobial activity. Some derivatives showed significant potency against various bacterial and fungal strains, suggesting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).
CO2 Capture : A task-specific ionic liquid incorporating a cation with an appended amine group was synthesized for CO2 capture. This research illustrates the environmental applications of such compounds in sequestering greenhouse gases (Bates et al., 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-imidazol-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-10-2-1-9(15-10)7-12-3-5-14-6-4-13-8-14/h1-2,4,6,8,12H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXVIXPUBJFQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNCC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine | |
CAS RN |
1250546-29-2 |
Source
|
Record name | [(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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